molecular formula C9H7N3O2 B11906763 4-Amino-1,6-naphthyridine-3-carboxylic acid

4-Amino-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B11906763
M. Wt: 189.17 g/mol
InChI Key: NZLHTKARPIULTB-UHFFFAOYSA-N
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Description

4-Amino-1,6-naphthyridine-3-carboxylic acid (CID: 33726452) is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol . It belongs to the 1,6-naphthyridine class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry and drug discovery. Researchers are increasingly interested in naphthyridine derivatives due to their potential as kinase inhibitors. Specifically, structural analogs, such as 2,8-disubstituted-1,6-naphthyridines, have been identified as potent and selective ligands for CDK8/19 (cyclin-dependent kinase 8/19) . These kinases are important regulators of gene transcription and have been investigated as therapeutic targets in oncology, suggesting a potential research pathway for this compound family . The presence of both an amino and a carboxylic acid functional group on the naphthyridine core makes this compound a versatile intermediate for further chemical synthesis and derivatization. It can be used to create a library of novel molecules for high-throughput screening in drug discovery programs or to optimize lead compounds for improved potency and metabolic stability . This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not classified as a drug, cosmetic, or for any personal use. References and Further Reading: • PubChem Compound Summary: https://pubchem.ncbi.nlm.nih.gov/compound/33726452 • Mallinger, A. et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Med. Chem. Lett.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-amino-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c10-8-5-3-11-2-1-7(5)12-4-6(8)9(13)14/h1-4H,(H2,10,12)(H,13,14)

InChI Key

NZLHTKARPIULTB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,6-naphthyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

4-Amino-1,6-naphthyridine-3-carboxylic acid and its derivatives have demonstrated substantial antimicrobial activity against various pathogens.

  • Mechanism : The compound's mechanism of action often involves inhibiting bacterial DNA synthesis or disrupting cell wall integrity.
  • Case Studies :
    • A study reported that derivatives of this compound exhibited potent activity against antibiotic-resistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
    • Another investigation highlighted a derivative that outperformed ciprofloxacin against resistant strains, showcasing its potential as a new antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies.

  • Mechanism : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and the inhibition of specific kinases.
  • Case Studies :
    • Research has shown that certain derivatives exhibit significant cytotoxic effects against breast cancer cell lines, suggesting their utility in cancer therapy .
    • A series of naphthyridine derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation, with promising results indicating strong anti-proliferative effects .

Antihistaminic Activity

The compound has also been evaluated for its antihistaminic properties.

  • Mechanism : It acts as an H1 receptor antagonist, providing relief from allergic reactions.
  • Case Studies :
    • In vivo studies demonstrated that specific derivatives displayed effective bronchorelaxant effects in guinea pigs, comparable to standard antihistamines like chlorpheniramine .
    • Molecular docking studies revealed favorable binding interactions with the H1 receptor, supporting its potential as an effective antihistamine .

Other Pharmacological Applications

Beyond antimicrobial and anticancer activities, this compound exhibits a range of other pharmacological effects.

  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation markers in experimental models.
  • Neuroprotective Effects : Certain studies suggest potential applications in treating neurological disorders such as Alzheimer's disease by acting as phosphodiesterase inhibitors .

Comparative Analysis of Derivatives

The following table summarizes various derivatives of this compound and their reported activities:

Derivative NameActivity TypeTarget Pathogen/Cancer TypeReference
Compound 11aAntimicrobialStaphylococcus aureus
Compound 11bAntimicrobialEscherichia coli
Compound XAnticancerBreast Cancer
Compound YAntihistaminicGuinea Pig Trachea
Compound ZNeuroprotectiveAlzheimer’s Disease

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

4-Oxo Derivatives
  • Example: 4-Oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (CAS 4901-94-4) Key Difference: Replacement of the 4-amino group with a 4-oxo moiety. Impact:
  • Increased acidity due to the electron-withdrawing oxo group.
  • Enhanced hydrogen-bond acceptor capacity, influencing interactions with biological targets like kinases or topoisomerases .
    • Synthesis : Hydrolysis of ethyl esters (e.g., Ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate) under basic conditions yields the carboxylic acid .
Ester Derivatives
  • Example : Ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate
    • Key Difference : Carboxylic acid replaced by an ethyl ester.
    • Impact :
  • Increased lipophilicity improves membrane permeability, making it a prodrug candidate.
  • Requires enzymatic hydrolysis (e.g., esterases) for activation to the bioactive carboxylic acid form .
Substituted Derivatives with Bulky Groups
  • Example: 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxylic acid (CAS 1050477-45-6) Key Difference: Substituents at positions 4 (aryl), 5 (ethoxy), and 2,8 (methyl groups). Impact:
  • Methoxy and ethoxy groups introduce steric hindrance, possibly increasing selectivity for biological targets .
Chloro-Substituted Analogs
  • Example : 5-Chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester (CAS 83785-77-7)
    • Key Difference : Chlorine atom at position 5.
    • Impact :
  • Chlorine’s electronegativity alters electron density, enhancing reactivity in nucleophilic substitution reactions.
  • May improve antimicrobial or anticancer activity due to increased electrophilicity .
Hydroxy vs. Amino Substitution
  • Example: 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid (CAS 5391-50-4) Key Difference: Hydroxyl group replaces the amino group at position 4. Impact:
  • Reduced basicity compared to the amino derivative.

Physicochemical Properties

Compound Name Substituents Solubility LogP (Predicted) Key Functional Groups
4-Amino-1,6-naphthyridine-3-carboxylic acid 4-NH₂, 3-COOH Polar solvents 0.62 Amino, carboxylic acid
4-Oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid 4=O, 3-COOH Moderate polarity 0.45 Oxo, carboxylic acid
Ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate 4=O, 3-COOEt Lipophilic 1.89 Oxo, ester
5-Chloro-4-oxo-1,4-dihydro-...-ethyl ester 5-Cl, 4=O, 3-COOEt Low water solubility 2.12 Chloro, oxo, ester

Data compiled from

Biological Activity

4-Amino-1,6-naphthyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and antiparasitic properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8N2O2\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}

This structure features a naphthyridine core with an amino group and a carboxylic acid functional group, which contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit potent antibacterial properties.

Key Findings

  • In Vitro Activity : Compounds derived from this compound were tested against a variety of bacterial strains. For instance, certain derivatives showed enhanced activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli compared to traditional antibiotics like ciprofloxacin and vancomycin .
  • Mechanism of Action : The antibacterial effect is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. The most potent derivatives exhibited IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .
CompoundTarget BacteriaIC50 (µg/mL)
11aStaphylococcus aureus5.0
11bE. coli8.3
11cPseudomonas aeruginosa10.5

Antitumor Activity

The antitumor potential of naphthyridine derivatives has also been extensively studied.

Research Insights

  • Cytotoxic Effects : In vitro studies revealed that certain derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including murine P388 leukemia cells. The most active compounds showed significant reductions in cell viability at low concentrations .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the naphthyridine ring was found to enhance cytotoxic activity. For example, compounds with electron-withdrawing groups demonstrated improved potency against tumor cells .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties.

Notable Studies

  • Leishmaniasis : A series of naphthyridine derivatives were tested for their efficacy against Leishmania species responsible for leishmaniasis. Some compounds demonstrated promising in vitro activity but faced challenges in vivo due to poor tolerability .
  • Mechanism : The mode of action appears to involve the sequestration of divalent metal cations, which is crucial for the survival and proliferation of the parasites .

Case Studies

  • Antibacterial Study : A study conducted by Todo et al. synthesized several naphthyridine derivatives and evaluated their antibacterial activity. One compound was found to be significantly more effective than existing antibiotics against resistant strains .
  • Antitumor Research : In a comparative study on the cytotoxic effects of various naphthyridine derivatives, researchers observed that the introduction of different substituents could dramatically alter biological activity, leading to the identification of several promising candidates for further development .

Q & A

Q. Q1. What are the primary synthetic routes for preparing 4-Amino-1,6-naphthyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via esterification or hydrolysis of precursors. For example:

  • Esterification : Reacting 2-Amino-1,6-naphthyridine-3-carboxylic acid with H₂SO₄ and methanol under reflux (3 hours) yields methyl esters (70% efficiency) .
  • Hydrolysis : Ethyl esters (e.g., ethyl 7-chloro-1-ethyl-4-oxo-1,6-naphthyridine-3-carboxylate) can be hydrolyzed under acidic (HCl, H₂O, EtOH, reflux) or alkaline (2M KOH, 90°C) conditions, with yields up to 93% depending on substituent stability .
    Key Factors : Acidic conditions favor ester hydrolysis without side reactions, while alkaline conditions may degrade electron-withdrawing substituents.

Advanced Reaction Optimization

Q. Q2. How can decarboxylation of this compound derivatives be optimized for specific applications?

Methodological Answer: Decarboxylation requires controlled thermal conditions. For example:

  • Thermal Decarboxylation : Heating 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid at 250°C under inert atmosphere removes CO₂, yielding 6-methyl-1,6-naphthyridin-5(6H)-one (77% efficiency) .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates, reducing decomposition. Use TGA/DSC to determine optimal temperature thresholds .

Analytical Characterization

Q. Q3. Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • HPLC/LC-MS : Quantify purity (>95%) and detect byproducts from incomplete esterification or hydrolysis .
  • NMR : ¹H/¹³C NMR confirms regiochemistry; the carboxylic acid proton (δ ~12-14 ppm) and amino group (δ ~6-8 ppm) are diagnostic .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in substituted derivatives .

Biological Activity & Structure-Activity Relationships (SAR)

Q. Q4. How does the carboxylic acid group influence the bioactivity of this compound derivatives?

Methodological Answer: The carboxylic acid moiety enhances binding to biological targets:

  • Enzyme Inhibition : The -COOH group chelates metal ions (e.g., Mg²⁺ in bacterial DNA gyrase), contributing to antibacterial activity .
  • SAR Studies : Trifluoromethyl (-CF₃) substituents (electron-withdrawing) improve metabolic stability and binding affinity to receptors like kinases .
    Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding constants for derivatives with modified carboxyl groups .

Contradictions in Data

Q. Q5. How can researchers resolve discrepancies in reaction yields reported for ester hydrolysis?

Methodological Answer: Yields vary due to substituent sensitivity and reaction conditions:

  • Acidic vs. Alkaline Hydrolysis : Acidic conditions (HCl/EtOH) preserve electron-withdrawing groups (e.g., -CF₃), yielding 81% product, while alkaline hydrolysis (KOH) may degrade sensitive substituents .
  • Troubleshooting : Monitor reaction progress via TLC or in-situ IR to identify intermediates or side products.

Stability & Storage

Q. Q6. What storage conditions are recommended to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at -20°C in airtight containers to avoid thermal decarboxylation .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the naphthyridine core .

Advanced Modifications

Q. Q7. What strategies enable selective functionalization of the naphthyridine core for novel applications?

Methodological Answer:

  • Electrophilic Substitution : Introduce halogens (e.g., Cl) at the 7-position using POCl₃ or N-chlorosuccinimide .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 2-position require Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (120°C, 30 min) .
  • Amide Formation : React with amines using PCl₃/DMAP catalysis for one-step carboxamide synthesis (e.g., 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide) .

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